molecular formula C11H7BrO2 B1270528 5-(3-Bromophenyl)-2-furaldehyde CAS No. 39868-10-5

5-(3-Bromophenyl)-2-furaldehyde

Cat. No. B1270528
CAS RN: 39868-10-5
M. Wt: 251.08 g/mol
InChI Key: NUOIWDFBKGEKJD-UHFFFAOYSA-N
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Description

“5-(3-Bromophenyl)-2-furaldehyde” is a complex organic compound that likely contains a bromophenyl group (a phenyl ring with a bromine atom attached) and a furaldehyde group (a furan ring with an aldehyde group attached). The exact structure and properties of this compound would depend on the specific arrangement of these groups .


Molecular Structure Analysis

The molecular structure of “5-(3-Bromophenyl)-2-furaldehyde” would be determined by the specific arrangement of the bromophenyl and furaldehyde groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to analyze the structure of complex organic compounds .


Chemical Reactions Analysis

The chemical reactions involving “5-(3-Bromophenyl)-2-furaldehyde” would depend on the specific reagents and conditions used. Bromophenyl compounds are often involved in electrophilic aromatic substitution reactions, while furaldehyde compounds can undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(3-Bromophenyl)-2-furaldehyde”, such as its melting point, boiling point, solubility, and stability, would be determined by its specific structure. These properties can be predicted using computational chemistry methods or determined experimentally .

Scientific Research Applications

Anticancer Activity

  • Summary of Application : The compound is used in the synthesis of new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which have demonstrated anticancer activity .
  • Methods of Application : The title compounds were prepared in three steps, starting from substituted anilines in a satisfactory yield, followed by their characterization via spectroscopic techniques .
  • Results or Outcomes : Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines. The CNS cancer cell line SNB-75, which showed a PGI of 41.25 percent, was discovered to be the most sensitive cancer cell line to the tested compound .

PET Imaging Radiotracer

  • Summary of Application : The compound is used in the synthesis of a radiotracer targeting α-synuclein aggregates, which is important for early diagnosis of Parkinson’s disease and related α-synucleinopathies .
  • Methods of Application : A three-step radiosynthesis was developed starting from 6-[18F]fluoropiperonal that was prepared using (piperonyl)(phenyl)iodonium bromide as a labelling precursor .
  • Results or Outcomes : The complete synthesis of [18F]anle138b was achieved within 105 min with RCY of 15 ± 3% and Am in the range of 32–78 GBq/µmol .

Neurotoxicity Study

  • Summary of Application : The compound is used in a study to investigate the neurotoxic potentials of a newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins .
  • Methods of Application : The study involves behavioral parameters and swimming potential measurements .
  • Results or Outcomes : The results of this study are not specified in the source .

Synthesis of Anticancer Analogs

  • Summary of Application : The compound is used in the synthesis of new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs .
  • Methods of Application : The title compounds were prepared in three steps, starting from substituted anilines in a satisfactory yield, followed by their characterization via spectroscopic techniques .
  • Results or Outcomes : Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines .

Antileishmanial and Antimalarial Activities

  • Summary of Application : The compound is used in the synthesis of hydrazine-coupled pyrazoles, which have shown potent antileishmanial and antimalarial activities .
  • Methods of Application : The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
  • Results or Outcomes : Compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .

Pharmacokinetic Study

  • Summary of Application : The compound is used in a pharmacokinetic study .
  • Methods of Application : The study involves the administration of 1-(3’-bromophenyl)-heliamine .
  • Results or Outcomes : The results of this study are not specified in the source .

Synthesis of Anticancer Analogs

  • Summary of Application : The compound is used in the synthesis of new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs .
  • Methods of Application : The title compounds were prepared in three steps, starting from substituted anilines in a satisfactory yield, followed by their characterization via spectroscopic techniques .
  • Results or Outcomes : Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines .

Antileishmanial and Antimalarial Activities

  • Summary of Application : The compound is used in the synthesis of hydrazine-coupled pyrazoles, which have shown potent antileishmanial and antimalarial activities .
  • Methods of Application : The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
  • Results or Outcomes : Compound 13 displayed superior antipromastigote activity (IC 50 =\u20090.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 =\u20093.130) and amphotericin B deoxycholate (IC 50 =\u20090.047) .

Pharmacokinetic Study

  • Summary of Application : The compound is used in a pharmacokinetic study .
  • Methods of Application : The study involves the administration of 1-(3’-bromophenyl)-heliamine .
  • Results or Outcomes : The results of this study are not specified in the source .

Safety And Hazards

The safety and hazards associated with “5-(3-Bromophenyl)-2-furaldehyde” would depend on its specific structure and properties. In general, brominated compounds can be hazardous and require careful handling .

Future Directions

The future research directions for “5-(3-Bromophenyl)-2-furaldehyde” would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

5-(3-bromophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOIWDFBKGEKJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357031
Record name 5-(3-bromophenyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Bromophenyl)-2-furaldehyde

CAS RN

39868-10-5
Record name 5-(3-bromophenyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Synthesis of (Z)-ethyl-2-(5-oxo-2-thioxo-4-((5-(3-(tributylstannyl)phenyl)furan-2-yl)methylene)imidazolidin-1-yl)acetate may be carried out in accordance with a known method, for example, a method described in non-patent document 2. First, substantially equivalent amounts of 5-formyl-2-furanboronic acid and 3-bromoiodobenzene are dissolved in 1,2-dimethoxyethane, and sodium carbonate and a catalytic amount of tetrakis(triphenylphosphine)palladium are added thereto. This solution is heated to reflux while stirring so as to carry out a reaction. After the reaction is complete, the solvent is removed by evaporation. Then, purification is carried out to give 5-(3-bromophenyl)furan-2-carbaldehyde (FIG. 1, step 1).
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Synthesis routes and methods II

Procedure details

5-Formyl-2-furanboronic acid (676 mg, 4.8 mmol) and 3-bromoiodobenzene (1132 mg, 4 mmol) were dissolved in 1,2-dimethoxyethane (30 mL), tetrakis(triphenylphosphine)palladium (228 mg, 0.2 mmol) was added thereto, 2 mol/L sodium carbonate (9.6 mL) was further added thereto, and the mixture was heated to reflux for 2 hours while stirring. After the reaction was completed water (20 mL) was added thereto, and extraction with ethyl acetate (20 mL×2) was carried out. The organic layer was washed with saturated brine, water was removed using anhydrous sodium sulfate, the solvent was then removed by evaporation under reduced pressure, and the residue was subjected to silica gel column chromatography using ethyl acetate/hexane (3/7 (volume ratio)) as an eluent, to give 5-(3-bromophenyl)furan-2-carbaldehyde in a yield of 306 mg (yield 25.9%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Murasawa, K Iuchi, S Sato, T Noguchi-Yachide… - Bioorganic & medicinal …, 2012 - Elsevier
A structure consisting of substituted hydantoin linked to a 5-(halophenyl)furan-2-yl group via an amide bond was identified as a promising scaffold for development of low-molecular-…
Number of citations: 27 www.sciencedirect.com

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